4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
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Overview
Description
(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, a diethylsulfamoyl group, and a dioxino-benzothiazole moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the diethylsulfamoyl group and the dioxino-benzothiazole moiety. Common reagents used in these reactions include diethylamine, sulfuryl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide: shares structural similarities with other benzamide derivatives and sulfonamide compounds.
Benzamide derivatives: These compounds often feature a benzamide core and may have various substituents that modulate their chemical and biological properties.
Sulfonamide compounds: These compounds contain a sulfonamide group and are known for their diverse range of biological activities.
Uniqueness
The uniqueness of (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide lies in its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-4-24(5-2)31(26,27)15-8-6-14(7-9-15)20(25)22-21-23(3)16-12-17-18(13-19(16)30-21)29-11-10-28-17/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJHDNHNGWNBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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